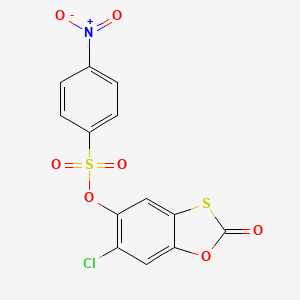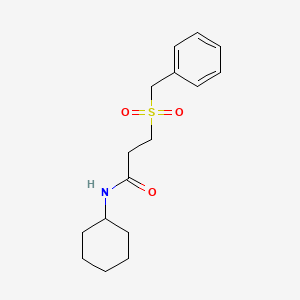![molecular formula C17H12F7N3O3 B4747693 2,2,3,3,4,4,4-heptafluoro-N-[3-(N-2-furoylethanehydrazonoyl)phenyl]butanamide](/img/structure/B4747693.png)
2,2,3,3,4,4,4-heptafluoro-N-[3-(N-2-furoylethanehydrazonoyl)phenyl]butanamide
描述
2,2,3,3,4,4,4-heptafluoro-N-[3-(N-2-furoylethanehydrazonoyl)phenyl]butanamide, commonly known as HFB, is a chemical compound that has gained significant attention in scientific research. HFB is a derivative of butanamide and is a fluorinated compound. It is used in various scientific research fields, including biochemistry, pharmacology, and medicine.
作用机制
HFB acts as a fluorescent probe due to its unique structure. The fluorinated group in HFB allows it to emit fluorescence when excited by light. The mechanism of action of HFB as a metal ion probe involves the binding of metal ions to the nitrogen atoms in the hydrazide group of HFB. This binding causes a change in the fluorescence intensity of HFB, which can be detected and quantified.
Biochemical and Physiological Effects
HFB has been shown to have minimal toxicity in vitro and in vivo. It has been used in various cell lines and animal models without causing significant adverse effects. HFB has been shown to have a high binding affinity for metal ions and can be used to detect metal ion concentrations in cells and tissues. In addition, HFB has been shown to have a high selectivity for metal ions and can distinguish between different metal ions.
实验室实验的优点和局限性
HFB has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for metal ions and ROS. It can be used in various cell lines and animal models without causing significant adverse effects. However, HFB has some limitations. It is a relatively expensive compound, and its synthesis method is complex and time-consuming. In addition, HFB has limited solubility in aqueous solutions, which can affect its detection sensitivity.
未来方向
There are several future directions for HFB research. One potential direction is to develop new derivatives of HFB with improved properties, such as increased solubility and sensitivity. Another direction is to explore the use of HFB as a molecular imaging agent for the detection of other diseases, such as cardiovascular disease and neurodegenerative diseases. In addition, HFB can be used to study the role of metal ions and ROS in various biological processes, including aging and cancer.
科学研究应用
HFB has been widely used in scientific research due to its unique properties. It is used as a fluorescent probe for the detection of metal ions, including copper, zinc, and iron. HFB has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and nitric oxide (NO). In addition, HFB has been used as a molecular imaging agent for the detection of tumors in vivo.
属性
IUPAC Name |
N-[(Z)-1-[3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)phenyl]ethylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F7N3O3/c1-9(26-27-13(28)12-6-3-7-30-12)10-4-2-5-11(8-10)25-14(29)15(18,19)16(20,21)17(22,23)24/h2-8H,1H3,(H,25,29)(H,27,28)/b26-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXULHKIYXFWEEJ-WMDMUMDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC(=CC=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CO1)/C2=CC(=CC=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,4-heptafluoro-N-(3-{(1Z)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747612.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4747616.png)
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4747626.png)


![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4747642.png)
![2-(4-biphenylyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4747647.png)
![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4747652.png)
![3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4747654.png)
![N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4747666.png)

![N-(2-methoxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4747684.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4747688.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4747698.png)